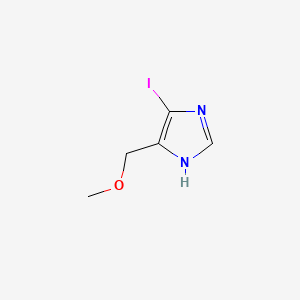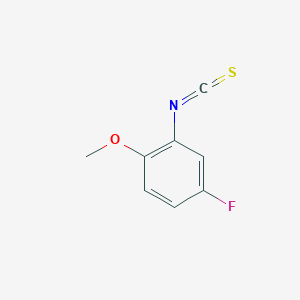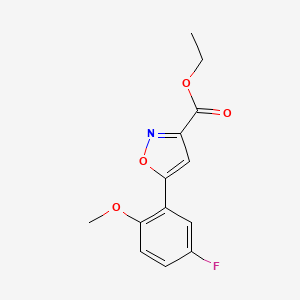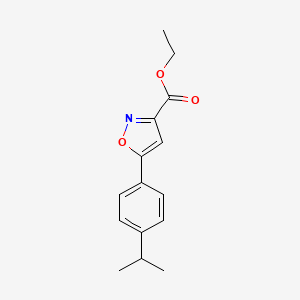
Iron tmhd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III): This compound is widely used as a precursor in the formation of various thin films and mixed-conducting ceramic films .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) typically involves the reaction of iron(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often recrystallized to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iron center is further oxidized.
Reduction: The compound can be reduced to lower oxidation states of iron.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use other diketones or phosphines as reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) complexes, while reduction can produce iron(II) complexes .
Scientific Research Applications
Chemistry: In chemistry, TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) is used as a precursor for the formation of various thin films, including barium ferrite (BaFe_12O_19) thin films on substrates like aluminum oxide .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related complexes are studied for their potential biological activities and as models for metalloenzymes .
Industry: In the industrial sector, this compound is used in the production of mixed-conducting ceramic films of strontium-cobalt-iron perovskite phases. These films have applications in solid oxide fuel cells and other electronic devices .
Mechanism of Action
The mechanism of action of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) involves its role as a precursor in various chemical processes. The iron center can undergo redox reactions, facilitating the formation of thin films and ceramic materials. The molecular targets and pathways involved are primarily related to its coordination chemistry and the ability to form stable complexes with various ligands .
Comparison with Similar Compounds
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)MANGANESE(III): Similar in structure but contains manganese instead of iron.
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)EUROPIUM(III): Contains europium and is used as an NMR shift reagent and in light-emitting diodes.
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)DYSPROSIUM(III): Contains dysprosium and is used in various magnetic and luminescent applications.
Uniqueness: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) is unique due to its specific applications in the formation of barium ferrite thin films and mixed-conducting ceramic films. Its iron center allows for specific redox chemistry that is not as prevalent in its manganese or europium counterparts .
Properties
Molecular Formula |
C33H60FeO6 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iron |
InChI |
InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI Key |
WLITYJBILWOYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
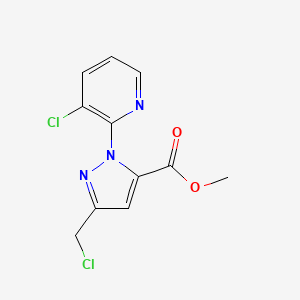
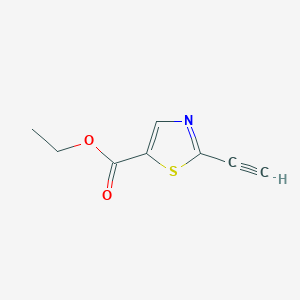
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
